molecular formula C11H11ClN2O2 B7951076 6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951076
M. Wt: 238.67 g/mol
InChI Key: GCHGPNKUGACEGO-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS Number: 1437435-44-3) is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

PropertyValue
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol
CAS Number 1437435-44-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has exhibited activity against various pathogens, including bacteria and fungi.

Case Studies

  • Antimicrobial Efficacy Against Bacterial Strains
    • A study reported that compounds structurally related to benzimidazoles showed significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for several derivatives were notably low, indicating potent activity .
  • Biofilm Inhibition
    • Compounds similar to this compound demonstrated excellent antibiofilm activity, inhibiting biofilm formation and effectively killing cells in mature biofilms. This property is crucial in treating chronic infections where biofilms are prevalent .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties, particularly due to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Research Findings

  • Mechanism of Action
    • The mechanism through which benzimidazole derivatives exert their anticancer effects often involves interaction with microtubules, disrupting mitotic spindle formation during cell division. This disruption can lead to programmed cell death (apoptosis) .
  • In Vitro Studies
    • In vitro studies have shown that certain benzimidazole derivatives possess significant cytotoxicity against various cancer cell lines. For example, compounds related to this compound were tested against human colorectal carcinoma cells, demonstrating promising results with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compound HighModerate
6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde ModerateLow
Indolylbenzo[d]imidazoles Very HighHigh

Properties

IUPAC Name

6-chloro-1-(2-methoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-16-5-4-14-10-6-8(12)2-3-9(10)13-11(14)7-15/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHGPNKUGACEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.